匹多莫德甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pidotimod Methyl Ester is a synthetic dipeptide with immunomodulatory properties. It is primarily used to stimulate the immune system, particularly in patients with respiratory and urinary tract infections. This compound has gained attention for its ability to enhance both innate and adaptive immune responses, making it a valuable tool in the treatment of various infections .

科学研究应用

Pidotimod Methyl Ester has a wide range of scientific research applications:

- **Chem

作用机制

Target of Action

Pidotimod Methyl Ester, a synthetic dipeptide with immunomodulatory properties, primarily targets the immune system . It is used in patients with documented cell-mediated immunosuppression to stimulate their immunity during lung and urinary tract infections . The compound’s primary targets include tumor necrosis factor α (TNF-α), extracellular signal-related kinase (ERK), and nuclear factor κB (NFκB) .

Mode of Action

Pidotimod Methyl Ester inhibits TNF-α induced increases in ERK phosphorylation . It also increases NFκB expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling are thought to produce the increase in toll-like receptor expression seen with Pidotimod Methyl Ester .

Biochemical Pathways

Pidotimod Methyl Ester affects both innate and adaptive immune responses . It induces dendritic cells maturation, up-regulates the expression of HLA-DR and co-stimulatory molecules, stimulates dendritic cells to release pro-inflammatory molecules driving T-cells proliferation and differentiation towards a Th1 phenotype, enhances natural killer (NK) cells functions and promotes phagocytosis .

Pharmacokinetics

Pidotimod Methyl Ester is a highly purified molecule and has high reproducibility among different batches . In the gastrointestinal tract, it is rapidly absorbed . It has an oral bioavailability of 43%–45% . The rate and extent of absorption of Pidotimod Methyl Ester are reduced significantly when consumed with food .

Result of Action

Pidotimod Methyl Ester is also able to increase the concentration of salivary IgA directed against bacteria .

Action Environment

The action of Pidotimod Methyl Ester can be influenced by environmental factors such as the presence of other medications and the patient’s diet. For example, Pidotimod Methyl Ester is a more safe solution in patients subjected to vaccination, if compared to lyophilized polibacterial, which can’t be administered for thirty days before vaccination .

生化分析

Biochemical Properties

Pidotimod Methyl Ester plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the immune system by increasing the expression of toll-like receptors and enhancing the activity of immune cells such as lymphocytes and macrophages . Pidotimod Methyl Ester also interacts with proteins like lactoferrin, cathepsin G, and myeloperoxidase, which are known for their potent antibacterial properties . These interactions help in boosting the body’s defense mechanisms against infections.

Cellular Effects

Pidotimod Methyl Ester influences various types of cells and cellular processes. It has been observed to stimulate cell-mediated immunity by increasing the proliferation of T-lymphocytes and enhancing the activity of macrophages . Additionally, Pidotimod Methyl Ester upregulates the expression of toll-like receptors on airway epithelial cells, thereby enhancing the innate immune response . It also affects gene expression by modulating the balance of T-lymphocytes, which can have anti-allergic effects . These cellular effects contribute to the overall enhancement of the immune system’s ability to combat infections.

Molecular Mechanism

The molecular mechanism of Pidotimod Methyl Ester involves several key interactions at the molecular level. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These modulatory effects on ERK and NFκB signaling pathways lead to an increase in toll-like receptor expression and the maturation of dendritic cells . Pidotimod Methyl Ester also enhances the antigen-specific antibody titer and cytotoxic response, further strengthening the immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pidotimod Methyl Ester have been observed to change over time. Studies have shown that it can modulate airway epithelial cell functions by upregulating the expression of toll-like receptor-2 (TLR-2) on these cells . This modulation plays a crucial role in both innate and adaptive immune responses. Additionally, Pidotimod Methyl Ester has been found to be stable over time, with a half-life of approximately 4 hours . Long-term studies have demonstrated its ability to reduce the need for antibiotics in airway infections and improve the overall immune response .

Dosage Effects in Animal Models

The effects of Pidotimod Methyl Ester vary with different dosages in animal models. In mice, it has been shown to provide a protective effect against various bacterial infections, with the protective effect being dose-dependent . Higher doses of Pidotimod Methyl Ester have been associated with increased survival rates in mice infected with bacteria such as Proteus strains, Staphylococcus aureus, and Klebsiella pneumoniae

Metabolic Pathways

Pidotimod Methyl Ester is involved in several metabolic pathways, including pyruvate, citrate, sulfur, and methane metabolisms . Pyruvate, the end product of glycolysis, enters the mitochondria where it sustains the citric acid cycle. Pidotimod Methyl Ester has been shown to affect the metabolic profile of exhaled breath condensate in bronchiectatic patients, indicating its influence on metabolic pathways . These metabolic interactions contribute to its overall immunomodulatory effects.

Transport and Distribution

Within cells and tissues, Pidotimod Methyl Ester is transported and distributed through various mechanisms. It has a bioavailability of 45% and is primarily eliminated through the urine as the parent compound . The compound interacts with transporters and binding proteins that facilitate its distribution within the body. These interactions ensure that Pidotimod Methyl Ester reaches its target sites and exerts its immunomodulatory effects effectively.

Subcellular Localization

The subcellular localization of Pidotimod Methyl Ester plays a crucial role in its activity and function. It has been observed to upregulate the expression of toll-like receptor-2 on airway epithelial cells, indicating its localization to these cells . Additionally, Pidotimod Methyl Ester’s interactions with various biomolecules and its modulation of signaling pathways suggest its presence in specific cellular compartments where it can exert its immunomodulatory effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Pidotimod Methyl Ester involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid. A notable method is the one-pot green synthesis in water, which eliminates the need for protection steps and uses mild reaction conditions at room temperature . This method is environmentally friendly and simplifies the purification process.

Industrial Production Methods: Industrial production of Pidotimod Methyl Ester typically involves multi-step synthesis pathways. These methods often require organic solvents, high temperatures, and other harsh conditions. For example, a four-step synthesis involves the reaction of pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane .

化学反应分析

Types of Reactions: Pidotimod Methyl Ester undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

属性

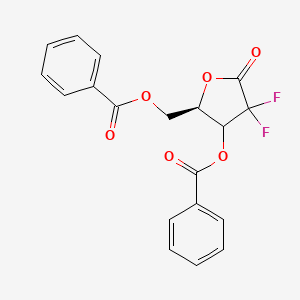

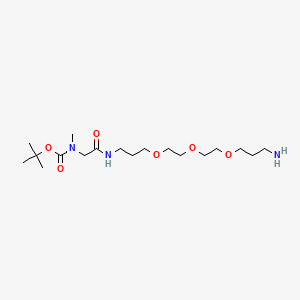

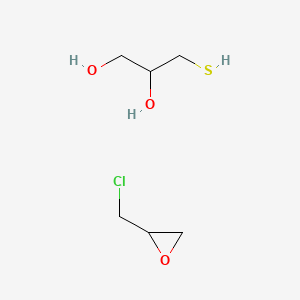

IUPAC Name |

methyl (4R)-3-[(2S)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-16-10(15)7-4-17-5-12(7)9(14)6-2-3-8(13)11-6/h6-7H,2-5H2,1H3,(H,11,13)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACSPTMJWBYYNZ-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1C(=O)C2CCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CSCN1C(=O)[C@@H]2CCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

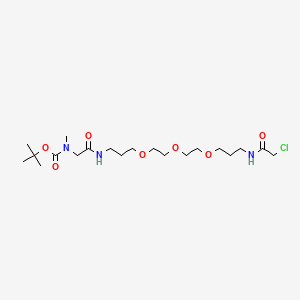

![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid](/img/structure/B590292.png)